ERR|A Ligand-Linker Conjugates 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERR|A Ligand-Linker Conjugates 1 involves the conjugation of a ligand specific to ERRalpha with a PROTAC linker. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to achieve complete dissolution . The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is often produced in bulk and customized quantities to meet research demands .
Chemical Reactions Analysis
Types of Reactions
ERR|A Ligand-Linker Conjugates 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like DMSO . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of other PROTACs and related compounds .
Scientific Research Applications
ERR|A Ligand-Linker Conjugates 1 has a wide range of scientific research applications:
Mechanism of Action
ERR|A Ligand-Linker Conjugates 1 exerts its effects by targeting ERRalpha and facilitating its degradation through the recruitment of E3 ligases MDM2 . The molecular targets include ERRalpha, and the pathways involved are related to protein degradation mechanisms mediated by the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
PROTAC ERRalpha Degrader-1: A similar compound that also targets ERRalpha for degradation.
Other PROTACs: Various PROTACs that target different proteins but utilize similar ligand-linker conjugate strategies.
Uniqueness
ERR|A Ligand-Linker Conjugates 1 is unique due to its specific targeting of ERRalpha and its ability to induce degradation through the recruitment of E3 ligases MDM2 . This specificity and mechanism of action distinguish it from other similar compounds .
Properties
IUPAC Name |
(E)-N-(2-aminoethyl)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F6N3O3.C2HF3O2/c1-33-19-9-13(8-15(11-30)20(32)31-7-6-29)2-5-18(19)34-12-14-3-4-16(21(23,24)25)10-17(14)22(26,27)28;3-2(4,5)1(6)7/h2-5,8-10H,6-7,12,29H2,1H3,(H,31,32);(H,6,7)/b15-8+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMCNMPRHLDGM-TWNLEINFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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